1-Chloro-4-iodonaphthalene
Overview
Description
Scientific Research Applications
1. Observation of Cationic Wheland-like Intermediates
1-Chloro-4-iodonaphthalene has been studied in the context of observing cationic Wheland-like intermediates. A study by Twum et al. (2013) revealed that in certain acidic media, 1-iodonaphthalene derivatives can form stable tetrahedral cationic species observable by NMR. This finding is significant for understanding the proton-deuterium exchange of aromatic protons and provides insights into the mechanism of deiodination of these compounds (Twum et al., 2013).
2. Photophysics and Photodissociation Dynamics
In the field of photophysics, the study of 1-iodonaphthalene derivatives like 1-Chloro-4-iodonaphthalene has been instrumental. Montero et al. (2010) investigated the ultrafast relaxation and dissociation channels of 1-iodonaphthalene using time-resolved femtosecond pump-probe mass spectrometry. Their findings contribute to a deeper understanding of the relaxation processes in such molecules, highlighting the importance of parallel relaxation in excited states (Montero et al., 2010).
3. Applications in Organic Synthesis
The use of 1-iodonaphthalene derivatives in organic synthesis has been explored extensively. Barluenga et al. (2003) demonstrated that iodonium ions can react with various compounds to produce 1-iodonaphthalene derivatives with interesting substitution patterns. This research opens new pathways in the regioselective synthesis of substituted naphthalenes and related compounds, showcasing the utility of 1-Chloro-4-iodonaphthalene in synthetic chemistry (Barluenga et al., 2003).
4. Heavy Atom Effects in Binary Adducts
Research on 1-Chloro-4-iodonaphthalene also extends to the study of heavy atom effects in binary adducts. Elbjeirami et al. (2007) investigated the phosphorescence of arenes induced by π-complexation to trimeric perfluoro-ortho-phenylene mercury. Their work demonstrated how the synergy of internal and external heavy-atom effects can influence the photophysical properties of compounds like 1-Chloro-4-iodonaphthalene (Elbjeirami et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-iodonaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGEFUTYSMTPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282464 | |
Record name | 1-chloro-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-iodonaphthalene | |
CAS RN |
6334-37-8 | |
Record name | NSC26047 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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